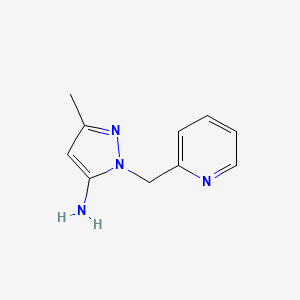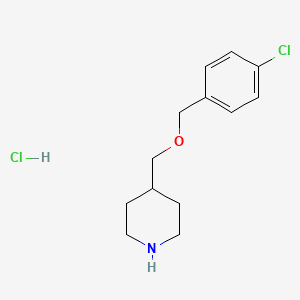
4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride
Vue d'ensemble
Description
4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride (CBP) is a synthetic compound that has been used in a variety of scientific research applications. It is a white powder that is soluble in polar organic solvents such as methanol and ethanol. CBP is a relatively new compound and has been studied for its potential in medicinal chemistry, drug design, and pharmacology.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
- A study by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds related to 4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride. They found that these compounds have potent anti-acetylcholinesterase activity, which is significant for potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
- Another study by Sugimoto et al. (1992) explored the structure-activity relationships of similar compounds, highlighting their potential as acetylcholinesterase inhibitors, again emphasizing their relevance in neurodegenerative disease research (Sugimoto et al., 1992).
Structural and Synthetic Chemistry
- Germann et al. (2013) discussed the physicochemical properties and synthesis methods of Paroxetine hydrochloride, a phenylpiperidine derivative, which shares structural similarities with 4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride. This highlights the compound's relevance in developing pharmaceuticals (Germann et al., 2013).
- Logvinenko et al. (2021) developed a synthetic approach for compounds similar to 4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride, emphasizing its importance in medicinal chemistry as a building block (Logvinenko et al., 2021).
Biological and Pharmacological Properties
- Wang et al. (2009) synthesized and evaluated N-Phenethyl-4-hydroxy-4-phenyl Piperidine Hydrochloride for its potential anti-leukemia bioactivity, illustrating the compound's relevance in cancer research (Wang et al., 2009).
- Casy et al. (1961) studied the heterolysis in esters of compounds similar to 4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride, contributing to our understanding of its chemical behavior and potential applications in drug design (Casy et al., 1961).
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBICZLREIOELQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



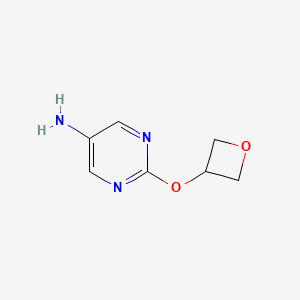
![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)
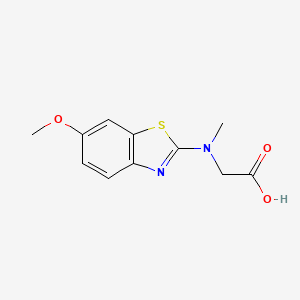


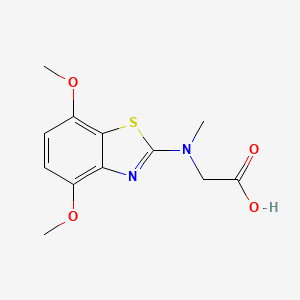
![N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426465.png)
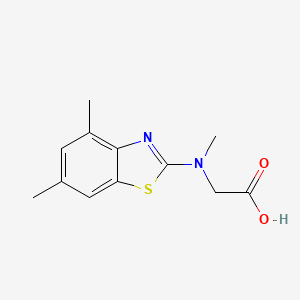

![N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1426472.png)
![[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B1426474.png)
